
1'-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core, which is a structural motif found in many biologically active molecules. The presence of the dioxopyrrolidinyl group and the sulfonamide functionality further enhances its chemical reactivity and potential utility in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Wissenschaftliche Forschungsanwendungen
1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.
Medicine: The compound’s sulfonamide functionality is of particular interest in medicinal chemistry, as sulfonamides are known for their antibacterial and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The dioxopyrrolidinyl group may also interact with other molecular targets, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares the dioxopyrrolidinyl group but has a different core structure, leading to distinct chemical and biological properties.
N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthiane-2-carboxamide: Another compound with a dioxopyrrolidinyl group, but with different substituents and overall structure.
Uniqueness
1’-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4’-bipiperidine-1-sulfonamide is unique due to its combination of a bipiperidine core with both a dioxopyrrolidinyl group and a sulfonamide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
948014-35-5 |
|---|---|
Molekularformel |
C18H32N4O4S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
4-[1-(2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]-N,N-diethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N4O4S/c1-3-21(4-2)27(25,26)22-11-7-15(8-12-22)14-5-9-20(10-6-14)16-13-17(23)19-18(16)24/h14-16H,3-13H2,1-2H3,(H,19,23,24) |
InChI-Schlüssel |
DLVORPFHIKUMDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCN(CC2)C3CC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
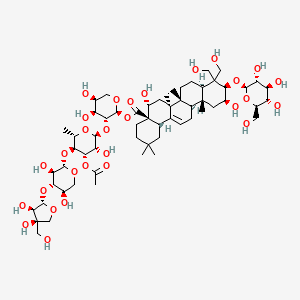

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
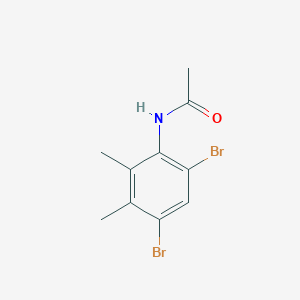
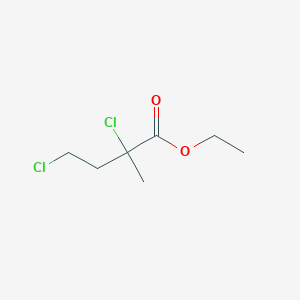

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
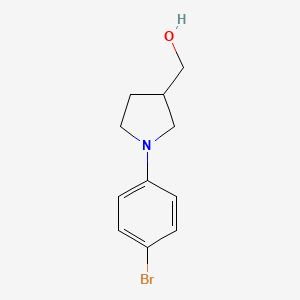
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
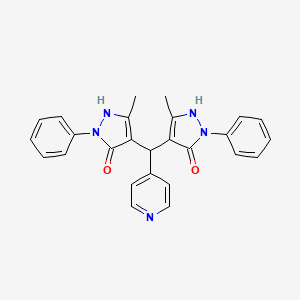
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
